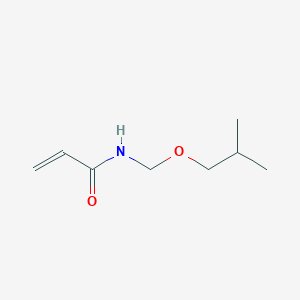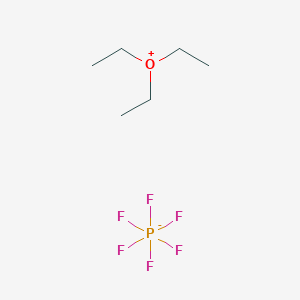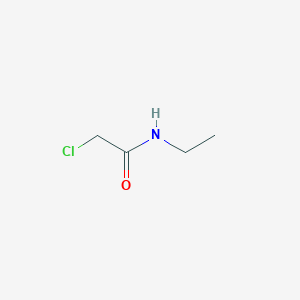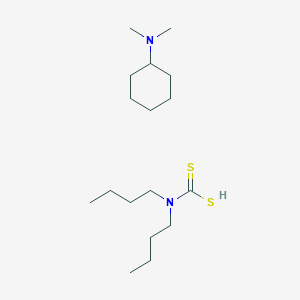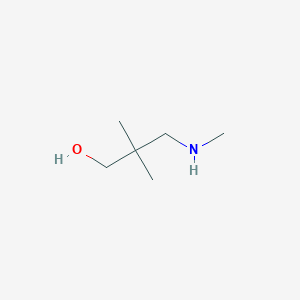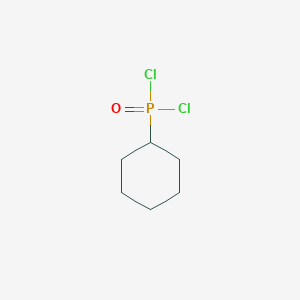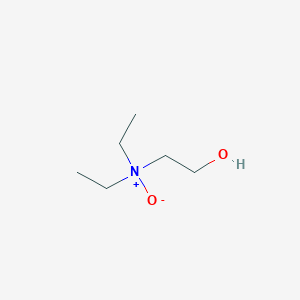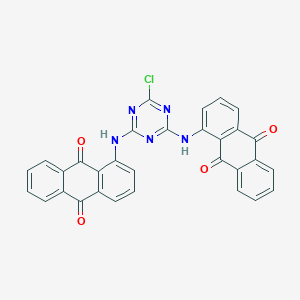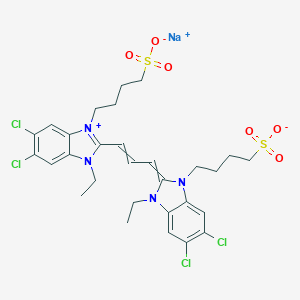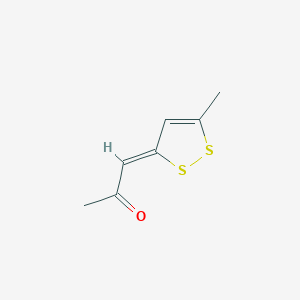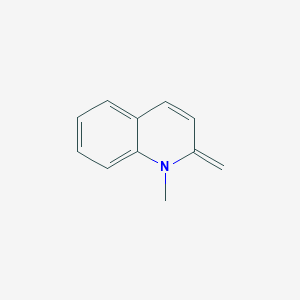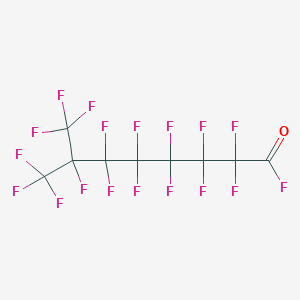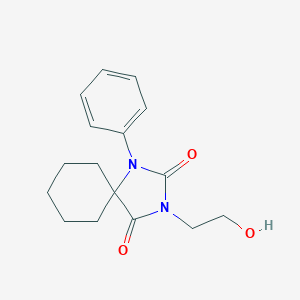
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl-, also known as JNJ-7925476, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- is not fully understood, but it is believed to act as a modulator of GABA-A receptors, which are involved in the regulation of neuronal excitability. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- has been shown to enhance the binding of GABA to these receptors, leading to increased inhibitory neurotransmission and decreased neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- has been found to have a range of biochemical and physiological effects. In addition to its anticonvulsant and neuroprotective properties, it has been shown to have anxiolytic effects in animal models, indicating its potential use in the treatment of anxiety disorders. Furthermore, 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- has been found to have analgesic effects, suggesting its potential use in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- is its high potency and selectivity for GABA-A receptors, making it a valuable tool for studying the role of these receptors in neurological disorders. However, one limitation of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl-. One area of interest is its potential use in the treatment of epilepsy and other neurological disorders. Further studies are needed to determine the optimal dosage and administration route for 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- in these conditions. Additionally, there is interest in exploring the potential use of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- in the treatment of anxiety disorders and pain. Further research is also needed to fully understand the mechanism of action of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- and its effects on GABA-A receptors.
Métodos De Síntesis
The synthesis of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- involves the reaction of 2-phenylglycinol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of triethylamine. The resulting product is then treated with hydrogen chloride gas in ethanol to obtain 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- in high yield and purity.
Aplicaciones Científicas De Investigación
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- has been studied extensively for its potential therapeutic applications, particularly in the field of neurology. It has been shown to have potent anticonvulsant activity in animal models, indicating its potential use in the treatment of epilepsy. Furthermore, 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- has been found to have neuroprotective effects in models of ischemic stroke, suggesting its potential use in the prevention and treatment of stroke.
Propiedades
Número CAS |
1034-61-3 |
|---|---|
Nombre del producto |
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl- |
Fórmula molecular |
C16H20N2O3 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C16H20N2O3/c19-12-11-17-14(20)16(9-5-2-6-10-16)18(15(17)21)13-7-3-1-4-8-13/h1,3-4,7-8,19H,2,5-6,9-12H2 |
Clave InChI |
LTBYCIYCAZIKRO-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2C3=CC=CC=C3)CCO |
SMILES canónico |
C1CCC2(CC1)C(=O)N(C(=O)N2C3=CC=CC=C3)CCO |
Otros números CAS |
1034-61-3 |
Sinónimos |
3-(2-Hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



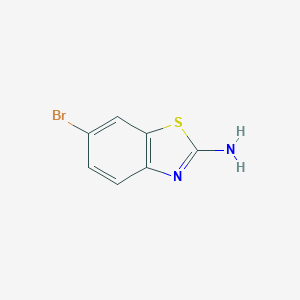
![2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B93379.png)
